Cas no 1270310-19-4 (5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid)

5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid
- 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid
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- インチ: 1S/C10H11FN2O2/c11-6-1-2-7(12-5-6)8-3-4-9(13-8)10(14)15/h1-2,5,8-9,13H,3-4H2,(H,14,15)
- InChIKey: JKHCCZKICHVQPM-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C=C1)C1CCC(C(=O)O)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- トポロジー分子極性表面積: 62.2
- 疎水性パラメータ計算基準値(XlogP): -1.8
5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359597-5.0g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 5.0g |
$2566.0 | 2023-03-07 | ||
Enamine | EN300-359597-0.1g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 0.1g |
$779.0 | 2023-03-07 | ||
Enamine | EN300-359597-0.25g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 0.25g |
$814.0 | 2023-03-07 | ||
Enamine | EN300-359597-0.5g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 0.5g |
$849.0 | 2023-03-07 | ||
Enamine | EN300-359597-10.0g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 10.0g |
$3807.0 | 2023-03-07 | ||
Enamine | EN300-359597-2.5g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 2.5g |
$1735.0 | 2023-03-07 | ||
Enamine | EN300-359597-0.05g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 0.05g |
$744.0 | 2023-03-07 | ||
Enamine | EN300-359597-1.0g |
5-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid |
1270310-19-4 | 1g |
$0.0 | 2023-06-07 |
5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid 関連文献
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acidに関する追加情報
Introduction to 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid (CAS No. 1270310-19-4)
5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1270310-19-4, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a fluorinated pyridine moiety. These structural elements contribute to its potential as a building block for the synthesis of bioactive molecules and drug candidates.
The chemical structure of 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid is particularly interesting due to the presence of the fluorine atom, which can influence the compound's biological activity and pharmacokinetic properties. Fluorine is known for its ability to modulate the lipophilicity, metabolic stability, and binding affinity of molecules, making it a valuable substituent in drug design.
Recent studies have highlighted the potential of 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. The unique combination of the pyrrolidine ring and the fluorinated pyridine moiety allows these derivatives to interact effectively with specific biological targets, such as cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
In addition to its anti-inflammatory properties, 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research journal demonstrated that certain derivatives of this compound exhibit significant activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves the inhibition of viral replication through interference with essential viral enzymes or host cell receptors.
The synthetic accessibility of 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid is another factor that contributes to its value in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound, allowing for the rapid generation of structurally diverse derivatives. One such method involves the coupling of a 5-fluoropyridine derivative with a pyrrolidine carboxylic acid precursor, followed by optimization steps to enhance yield and purity.
In terms of safety and toxicity, preliminary studies suggest that 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid and its derivatives exhibit favorable profiles. However, further investigations are necessary to fully understand their long-term effects and potential side effects. These studies are crucial for ensuring that any compounds derived from this scaffold are safe for clinical use.
The potential applications of 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid extend beyond traditional pharmaceuticals. For example, this compound can be used as a ligand in metal coordination chemistry, leading to the formation of metal complexes with unique electronic and catalytic properties. These complexes have found applications in areas such as homogeneous catalysis and materials science.
In conclusion, 5-(5-Fluoropyridin-2-yl)pyrrolidine-2-carboxylic acid (CAS No. 1270310-19-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activity make it an attractive candidate for further exploration and development. As research in this area continues to advance, it is likely that new derivatives and applications will emerge, further expanding the utility of this versatile compound.
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